3-methyl-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}butan-1-one
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Overview
Description
3-methyl-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}butan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a butanone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}butan-1-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Attachment of the Butanone Moiety: The final step involves the attachment of the butanone moiety through a condensation reaction with a suitable ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole or pyridine derivatives.
Scientific Research Applications
3-methyl-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}butan-1-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone
- 3-methyl-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}butan-1-one
- 3-methyl-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl}butan-1-one
Uniqueness
The uniqueness of 3-methyl-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}butan-1-one lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its triazole and pyridine rings, along with the butanone moiety, provide a versatile scaffold for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
3-methyl-1-[5-[(4-methylphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-14(2)11-18(26)25-20(22-12-16-8-6-15(3)7-9-16)23-19(24-25)17-5-4-10-21-13-17/h4-10,13-14H,11-12H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEGMYMXXFHTDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)CC(C)C)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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